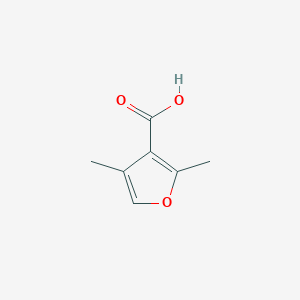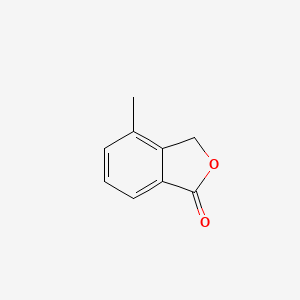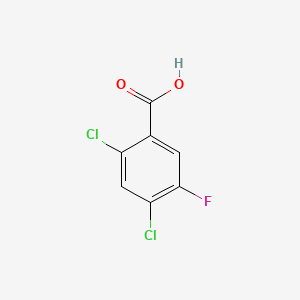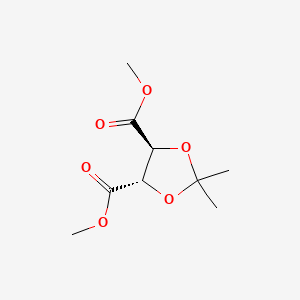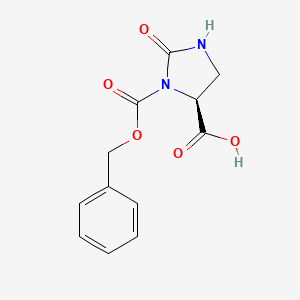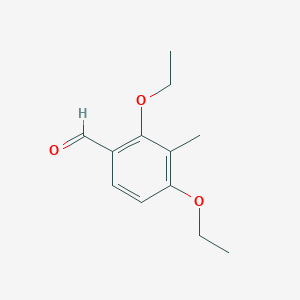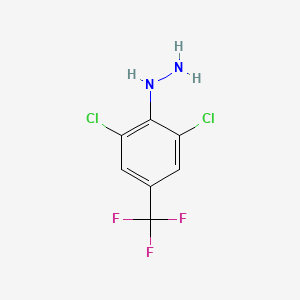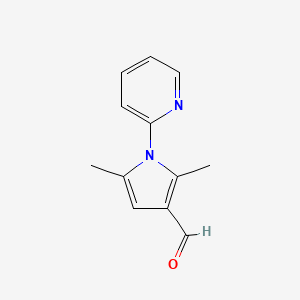
2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde
説明
The compound of interest, 2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde, is closely related to various derivatives of pyrrole and pyridine carbaldehydes, which have been studied for their chemical properties and potential applications. These derivatives are often used in coordination chemistry and as reagents in organic synthesis, as seen in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine carbaldehyde with various reagents. For instance, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for HPLC analysis of amino acids, reacting under mild conditions with primary amino groups . Similarly, pyridine-2-carbaldehyde has been used to synthesize complex salts and derivatives through condensation reactions with amines and other agents .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various techniques. For example, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate was determined, revealing a dimeric structure with a central 6-membered InONInON ring and two intervening 5-membered InNCCN rings . The molecular structure of dimethylthallium(III) and methylmercury(II) derivatives of pyridine-2-carbaldehyde thiosemicarbazone was also characterized, showing significant differences in bond distances and angles .
Chemical Reactions Analysis
The reactivity of pyridine carbaldehyde derivatives with various organometallic compounds has been explored. Pyridine-2-carbaldehyde oxime reacts with organo-derivatives of Group III elements to form oximates, which are generally dimeric in benzene . These reactions often involve the cleavage of alkyl groups and the formation of fused-ring structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrrole derivatives are influenced by their molecular structure. For instance, the derivatives of 2,4-dimethylpyrrole exhibit different hydrogen-bonding patterns, which affect their crystal structures and stability . The synthesis of chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate also highlights the importance of stereochemistry in determining the physical properties such as melting point and optical rotation .
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : Pyrrole derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), are synthesized through aldol condensation, which could be a relevant method for 2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde as well. This process involves strong hydroxyl bases as catalysts (Singh et al., 2014).
Computational Studies : Quantum chemical calculations are used to correlate experimental data, potentially applicable for studying 2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde. Techniques like molecular electrostatic potential surface (MEP) and natural bond orbital interactions (NBO) analyses are significant in this context (Singh et al., 2014).
Molecular Structure Analysis
- Crystal and Molecular Structure : Studies on compounds like dimethylindium-pyridine-2-carbaldehyde oximate provide insights into the molecular and crystal structure, which can be relevant for understanding the structural aspects of 2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde (Shearer et al., 1980).
Chemical Reactions and Interactions
Oxidative Cyclization : Research on pyridine-2-carbaldehyde thiosemicarbazone reveals that oxidative cyclization processes are crucial in forming compounds with 2,5-dimethylpyrrole-3-carbaldehyde structures (Gómez-Saiz et al., 2002).
Polymerization Processes : Studies on 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde and its oxidation in the presence of metal complexes shed light on polyaddition and polymerization, relevant for understanding the reactivity of 2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde in similar contexts (Maślińska-Solich et al., 1995).
Applications in Molecular Synthesis
- Multicomponent Synthesis : The compound is potentially useful in multicomponent synthesis methods, as evidenced by research on 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, which involve similar pyrrole structures (Rahmani et al., 2018).
特性
IUPAC Name |
2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-11(8-15)10(2)14(9)12-5-3-4-6-13-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMMSSQLSQUPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200424 | |
| Record name | 2,5-Dimethyl-1-(2-pyridinyl)-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
32570-90-4 | |
| Record name | 2,5-Dimethyl-1-(2-pyridinyl)-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32570-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1-(2-pyridinyl)-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



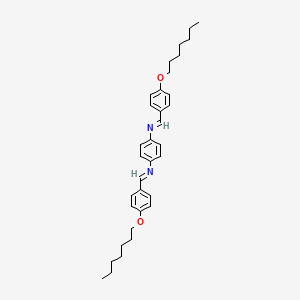
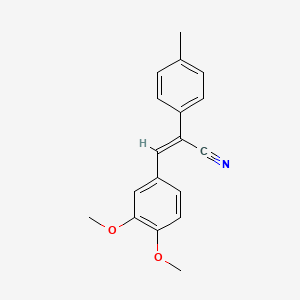
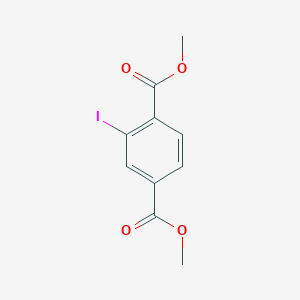
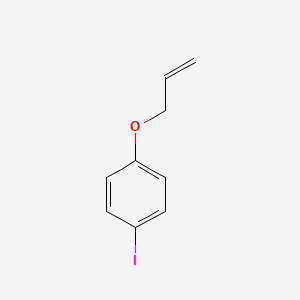
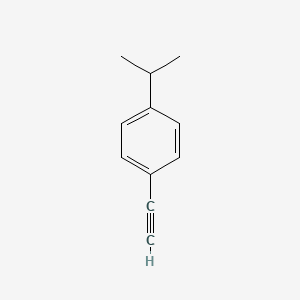
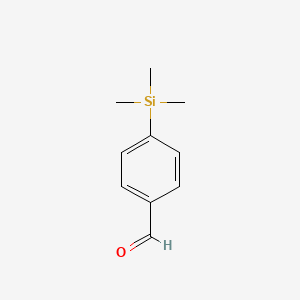
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)
